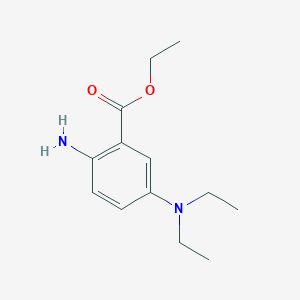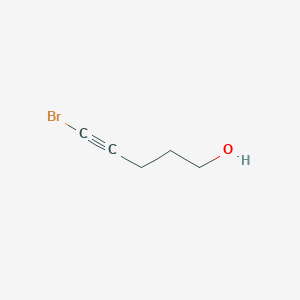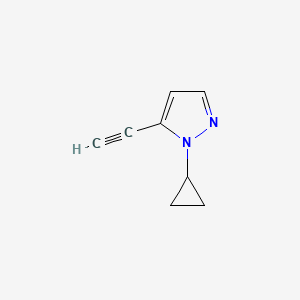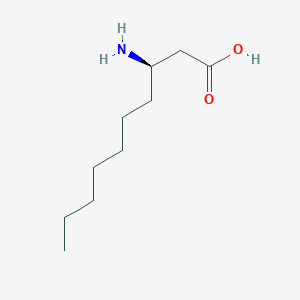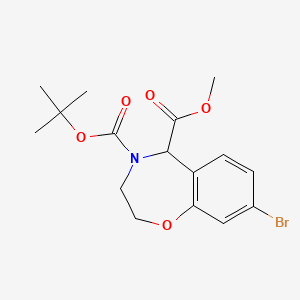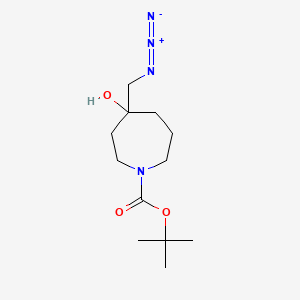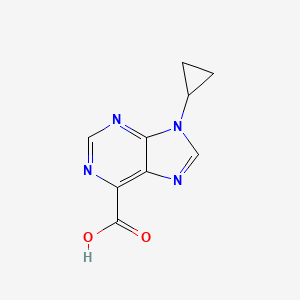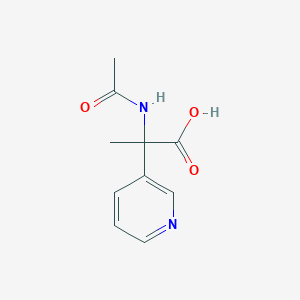
2-Acetamido-2-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(pyridin-3-yl)propanoic acid is a compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is an amino acid derivative that features a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of chemoenzymatic routes to obtain enantiomerically pure derivatives . This method typically involves the kinetic resolution of racemic mixtures using enzymes such as α-chymotrypsin. Another approach involves coupling reactions of functionalized heterocycles with suitable reagents, followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic routes or coupling reactions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Acetamido-2-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be incorporated into peptide sequences to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring allows the compound to act as a bidentate chelating agent, forming complexes with metal ions . This property is particularly useful in enhancing fluorescence in sol-gels and other materials. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(1H-indol-3-yl)propanoic acid
- 3-(2-Pyridyl)propionic acid
- 3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid
Uniqueness
2-Acetamido-2-(pyridin-3-yl)propanoic acid is unique due to its specific structure, which combines an acetamido group with a pyridine ring. This combination allows for unique interactions with metal ions and enzymes, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetamido-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-10(2,9(14)15)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
CPTWYIKTLLYGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


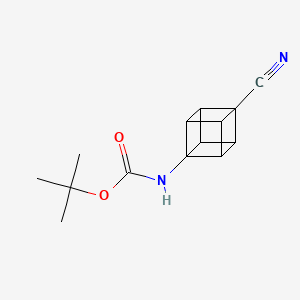
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)


